
lithium;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium phenol, a compound formed by the combination of lithium and phenol, is an organometallic compound with significant applications in various fields of chemistry and industry. Phenol, also known as carbolic acid, is an aromatic organic compound with the molecular formula C6H5OH. When combined with lithium, it forms lithium phenoxide, which is used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
From Phenol and Lithium Metal: : One common method to prepare lithium phenol is by reacting phenol with lithium metal. The reaction is typically carried out in an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The reaction can be represented as: [ \text{C}_6\text{H}_5\text{OH} + \text{Li} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \frac{1}{2}\text{H}_2 ] This reaction is exothermic and should be conducted under controlled conditions to avoid any hazards.
-
From Phenol and Lithium Hydride: : Another method involves the reaction of phenol with lithium hydride. This reaction also produces lithium phenoxide and hydrogen gas: [ \text{C}_6\text{H}_5\text{OH} + \text{LiH} \rightarrow \text{C}_6\text{H}_5\text{OLi} + \text{H}_2 ]
Industrial Production Methods
Industrial production of lithium phenol typically involves large-scale reactions using phenol and lithium compounds. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure the purity of the final product. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and ensure high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Lithium phenol can undergo oxidation reactions to form quinones. For example, oxidation with reagents like potassium permanganate or chromium trioxide can convert lithium phenoxide to benzoquinone.
Reduction: Reduction reactions can convert lithium phenol back to phenol. Common reducing agents include lithium aluminum hydride.
Substitution: Lithium phenol can participate in nucleophilic aromatic substitution reactions. For instance, it can react with alkyl halides to form alkylated phenols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
Oxidation: Benzoquinone.
Reduction: Phenol.
Substitution: Alkylated phenols, acylated phenols.
Wissenschaftliche Forschungsanwendungen
Lithium phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: Lithium phenol derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of lithium phenol compounds in drug development, particularly for their potential neuroprotective effects.
Industry: Lithium phenol is used in the production of polymers, resins, and other industrial chemicals. It is also used as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of lithium phenol involves its ability to act as a nucleophile in various chemical reactions. The lithium ion stabilizes the phenoxide ion, making it more reactive towards electrophiles. This increased reactivity allows lithium phenol to participate in a wide range of chemical transformations, including nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Phenol: Similar to lithium phenol, sodium phenol is formed by the reaction of phenol with sodium. It is less reactive than lithium phenol due to the larger ionic radius of sodium.
Potassium Phenol: Formed by the reaction of phenol with potassium, it is also less reactive than lithium phenol but is used in similar applications.
Uniqueness
Lithium phenol is unique due to the small size and high charge density of the lithium ion, which makes it more reactive and efficient in various chemical reactions compared to its sodium and potassium counterparts. This increased reactivity makes lithium phenol a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
148483-89-0 |
|---|---|
Molekularformel |
C6H6LiO+ |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
lithium;phenol |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1 |
InChI-Schlüssel |
XAVQZBGEXVFCJI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


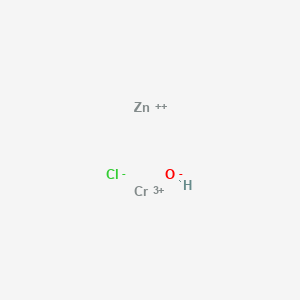
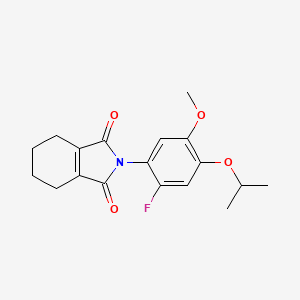
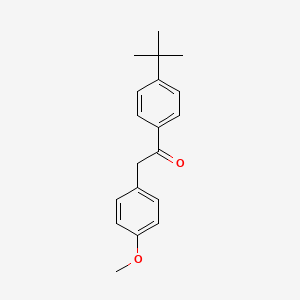
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
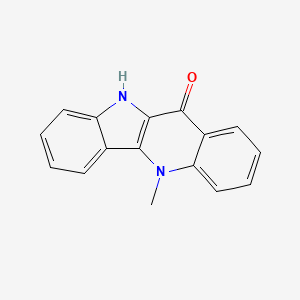
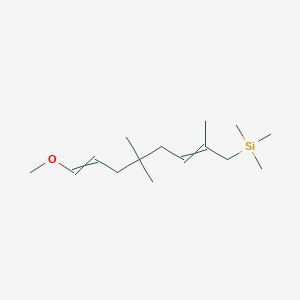
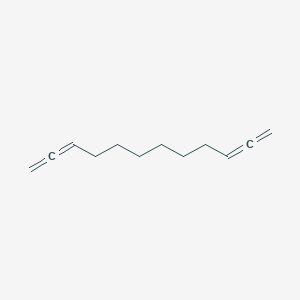
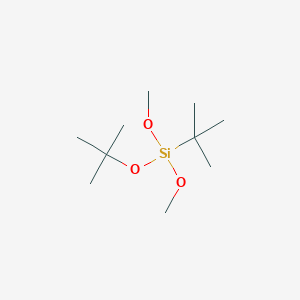
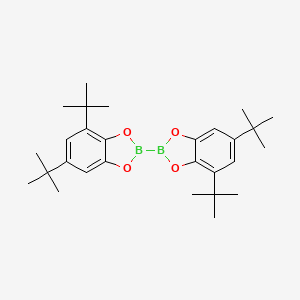
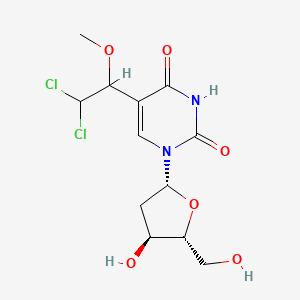
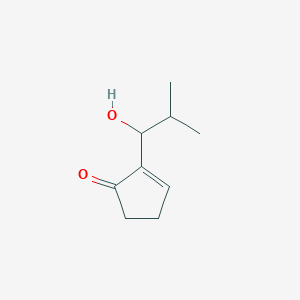
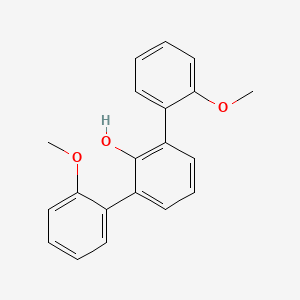
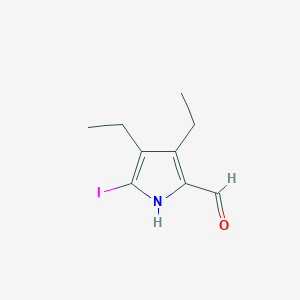
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
